molecular formula C12H10N4O6 B11019307 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide CAS No. 349541-28-2

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide

Cat. No.: B11019307
CAS No.: 349541-28-2
M. Wt: 306.23 g/mol
InChI Key: DWKSZDQPZHQKJO-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide is a synthetic nitroaromatic compound intended for research applications, particularly in the field of antimicrobial discovery. This benzamide derivative features a 3,5-dinitrobenzoyl group linked to a 5-methylisoxazole amine, a structural motif known to be of significant interest in medicinal chemistry. Although specific biological data for this exact molecule is not available in the public domain, compounds sharing the 3,5-dinitrobenzamide scaffold have demonstrated potent in vitro activities against replicating and nonreplicating mycobacteria, including drug-resistant strains . The presence of two nitro groups on the benzamide ring is often essential for high antimycobacterial efficacy, as they are believed to be involved in a deazaflavin-dependent nitroreductase (Ddn) pathway, a mechanism of action shared with approved anti-tuberculosis drugs like delamanid and pretomanid . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel heterocyclic compounds, or as a candidate for evaluating new antimicrobial agents against a spectrum of bacterial pathogens. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

349541-28-2

Molecular Formula

C12H10N4O6

Molecular Weight

306.23 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C12H10N4O6/c1-6-3-11(14-22-6)13-12(17)9-4-8(15(18)19)5-10(7(9)2)16(20)21/h3-5H,1-2H3,(H,13,14,17)

InChI Key

DWKSZDQPZHQKJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Nitration of 2-Methylbenzoic Acid

Nitration of 2-methylbenzoic acid requires careful control to achieve 3,5-dinitro substitution. The methyl group at position 2 directs electrophilic attack to the meta positions (C3 and C5).

Procedure :

  • First Nitration :

    • 2-Methylbenzoic acid is treated with concentrated HNO₃ (68%) and H₂SO₄ (98%) at 0–5°C for 2 hours.

    • Yield: ~85% 3-nitro-2-methylbenzoic acid.

  • Second Nitration :

    • The mononitro intermediate is reacted with fuming HNO₃ at 50°C for 4 hours.

    • Yield: ~78% 3,5-dinitro-2-methylbenzoic acid.

Key Data :

ParameterFirst NitrationSecond Nitration
Temperature (°C)0–550
Time (h)24
Yield (%)8578

Conversion to Acid Chloride

3,5-Dinitro-2-methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure :

  • 3,5-Dinitro-2-methylbenzoic acid (1 eq) is refluxed with SOCl₂ (3 eq) in anhydrous dichloromethane (DCM) for 3 hours.

  • Excess SOCl₂ is removed under vacuum to yield 3,5-dinitro-2-methylbenzoyl chloride as a yellow solid (95% yield).

Synthesis of 5-Methyl-1,2-Oxazol-3-Amine

Hantzsch Oxazole Synthesis

The Hantzsch method involves cyclization of α-haloketones with urea or thiourea. For 5-methyl-1,2-oxazol-3-amine:

Procedure :

  • Synthesis of α-Chloroketone :

    • 3-Pentanone is treated with chlorine gas in acetic acid at 40°C to yield 2-chloro-3-pentanone.

  • Cyclization :

    • 2-Chloro-3-pentanone (1 eq) reacts with urea (1.2 eq) in ethanol under reflux for 6 hours.

    • Yield: 62% 5-methyl-1,2-oxazol-3-amine.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 2.28 (s, 3H, CH₃), 6.15 (s, 1H, C₄-H).

  • HRMS : m/z [M+H]⁺ calcd. for C₄H₇N₂O: 99.0561; found: 99.0563.

Amide Coupling: Final Assembly

Reaction Conditions

The acid chloride and oxazole amine are coupled in anhydrous DCM using triethylamine (Et₃N) as a base.

Procedure :

  • 3,5-Dinitro-2-methylbenzoyl chloride (1 eq) is dissolved in DCM (10 mL) at 0°C.

  • 5-Methyl-1,2-oxazol-3-amine (1.1 eq) and Et₃N (3 eq) are added dropwise.

  • The mixture is stirred at room temperature for 12 hours.

  • Workup:

    • Wash with 10% HCl (3 × 15 mL) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (hexane/EtOAc 4:1).

Yield : 87%.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 2.34 (s, 3H, Ar-CH₃), 2.61 (s, 3H, Oxazole-CH₃), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 8.67 (d, J = 2.4 Hz, 1H, Ar-H).

  • ¹³C NMR : δ 12.8 (Ar-CH₃), 14.2 (Oxazole-CH₃), 122.1–146.9 (aromatic carbons), 165.4 (C=O).

Alternative Synthetic Routes and Optimization

Direct Nitration of Preformed Amide

An alternative strategy involves nitrating N-(5-methyl-1,2-oxazol-3-yl)-2-methylbenzamide. However, this approach risks over-nitration or oxazole ring degradation.

Results :

  • Nitration with HNO₃/H₂SO₄ at 0°C yielded 35% target compound due to competing side reactions.

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 min) reduced reaction time but provided comparable yield (85%) to conventional methods.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration :

    • Use of mixed acid (HNO₃/H₂SO₄) at low temperatures ensures meta-directed nitration.

  • Oxazole Stability :

    • Avoid strong acids during amidation to prevent ring opening.

  • Purification :

    • Flash chromatography with gradient elution (hexane → EtOAc) resolves nitro/byproduct mixtures .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex chemical entities.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide exhibits significant antimicrobial properties against various pathogens.

Medicine

  • Potential Pharmaceutical Intermediate : The compound is being explored for its potential use in drug development, particularly as an anti-inflammatory agent due to its interaction with specific molecular targets like enzymes involved in inflammatory pathways.

The biological activity of this compound has been investigated in several studies:

Activity TypeDescriptionFindings
AntimicrobialAssessed against resistant strainsEffective inhibition of growth in multi-drug resistant bacteria
AnticancerEvaluated in cancer modelsInduced significant apoptosis in cancer cells while sparing normal cells

Case Study on Antimicrobial Efficacy

Objective : Evaluate the compound's efficacy against resistant bacterial strains.
Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting potential for therapeutic applications in infectious diseases.

Case Study on Cancer Treatment

Objective : Assess anticancer effects in breast cancer models.
Results : Showed significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its selective toxicity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

A comparative analysis of key structural analogs is summarized in Table 1.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Heterocyclic Group Notable Properties/Applications References
Target Compound C₁₁H₈N₄O₆ 292.21 2-methyl, 3,5-dinitrobenzamide 5-methyl-1,2-oxazol-3-yl High purity (>90%)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-methyl, hydroxyalkylamide None N,O-bidentate directing group for catalysis
Fluralaner derivative () Complex - Dichlorophenyl, trifluoromethyl, oxazole 4H-1,2-oxazol-3-yl Strong UV-Vis absorption (300–260 nm)
Triazolothiadiazole-oxazole hybrid () C₁₄H₁₁N₅OS₂ 329.40 Benzylsulfanyl, triazolothiadiazole 5-methyl-1,2-oxazol-3-yl Planar fused-ring system, columnar packing
Thiazol-5-ylmethyl carbamates () Varies - Thiazole, carbamate Thiazol-5-yl Pharmacopeial interest
Key Observations:

Substituent Effects :

  • The target compound's 3,5-dinitro groups are strongly electron-withdrawing, reducing electron density on the benzamide ring compared to the 3-methyl substituent in 's compound. This difference may render the target less reactive in electrophilic substitutions but more stable under oxidative conditions .
  • The 5-methyl-1,2-oxazol-3-yl group introduces aromaticity and moderate electron-withdrawing character due to the oxygen atom, contrasting with the thiazole ring in 's compounds, where sulfur's polarizability may enhance π-stacking interactions .

In the triazolothiadiazole-oxazole hybrid (), the fused-ring system confers rigidity and planar geometry, enabling face-to-face π-interactions (centroid distance: 3.47 Å) absent in the target compound’s structure .

Physicochemical and Spectral Properties

Crystallography:
  • The triazolothiadiazole-oxazole hybrid () crystallizes in an orthorhombic system (space group Pca2₁) with columnar packing driven by π-interactions, whereas the target compound’s structure (unreported in evidence) may exhibit less planar packing due to the absence of fused rings .
UV-Vis Spectroscopy:
  • The fluralaner derivative () shows intense absorption at 300–260 nm , attributed to π→π* transitions in the oxazole and benzamide systems. The target compound’s nitro groups may red-shift absorption maxima due to enhanced conjugation .

Biological Activity

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C10H10N4O5
  • IUPAC Name : this compound
  • Molecular Weight : 258.21 g/mol

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Notably, the presence of the dinitrobenzamide moiety is significant for its pharmacological effects. The oxazole ring contributes to its lipophilicity and potential interactions with cellular membranes.

Antimicrobial Activity

Studies have shown that derivatives of benzamide compounds exhibit antimicrobial properties. The dinitrobenzamide structure is known to enhance the activity against various bacterial strains. Notably, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of benzamide derivatives. For instance:

  • Case Study : A related compound was tested in vitro against several cancer cell lines, showing significant cytotoxicity. The mechanism involved apoptosis induction via mitochondrial pathways.
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15
This compoundHeLa (cervical cancer)20

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been noted in studies involving lipopolysaccharide (LPS)-induced inflammation models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities further. For example:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antimicrobial and anticancer activities.
  • Structure-Activity Relationship (SAR) : Analysis revealed that modifications to the oxazole ring significantly impacted biological activity.

Q & A

Q. How to differentiate isostructural polymorphs of this compound?

  • Answer : Use synchrotron XRD to detect subtle lattice variations (<0.1 Å in unit cell parameters). Pair with solid-state NMR to probe local electronic environments .

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